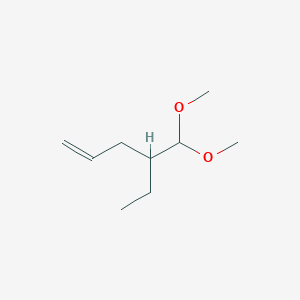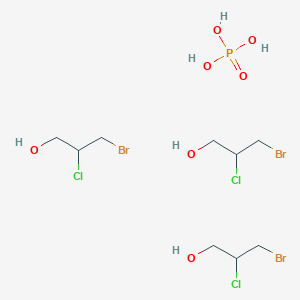![molecular formula C17H17BrN2O B14671508 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol CAS No. 38176-90-8](/img/structure/B14671508.png)
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is an organic compound that belongs to the class of phenanthridine derivatives. This compound features a bromine atom attached to the phenanthridine ring and an amino group linked to a butanol chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, starting with the bromination of phenanthridine. The brominated phenanthridine is then reacted with an appropriate amine to introduce the amino group. Finally, the butanol chain is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenanthridine derivatives without the bromine atom.
Substitution: Formation of hydroxyl or amino-substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Fluorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Iodophenanthridin-6-yl)amino]butan-1-ol
Uniqueness
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
Propiedades
Número CAS |
38176-90-8 |
|---|---|
Fórmula molecular |
C17H17BrN2O |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
2-[(2-bromophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20) |
Clave InChI |
RXIKBPCNBYLLTD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


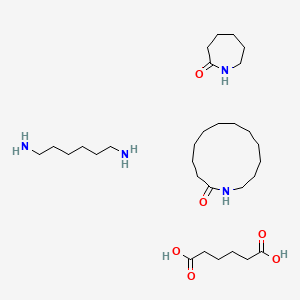
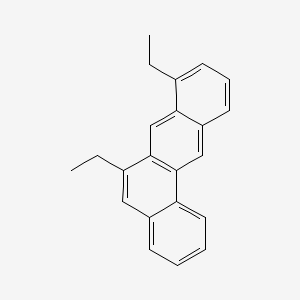
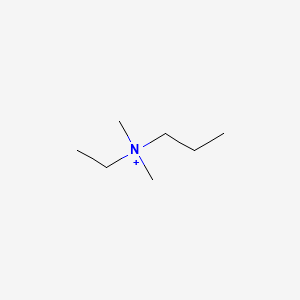
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


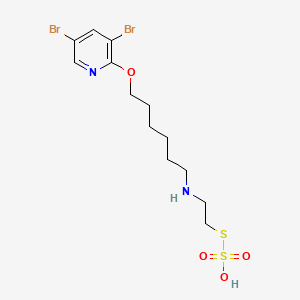

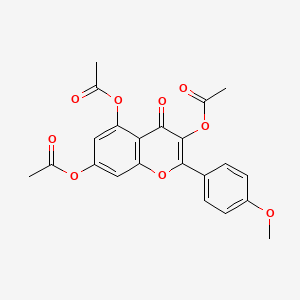
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)

